Imidazole, 1-butyl-4-(p-allyloxyphenyl)-, hydrochloride
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Overview
Description
Imidazole, 1-butyl-4-(p-allyloxyphenyl)-, hydrochloride is a chemical compound with the molecular formula C16H21ClN2O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazole, 1-butyl-4-(p-allyloxyphenyl)-, hydrochloride typically involves the reaction of 1-butylimidazole with p-allyloxybenzyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the product with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Imidazole, 1-butyl-4-(p-allyloxyphenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Imidazole, 1-butyl-4-(p-allyloxyphenyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Imidazole, 1-butyl-4-(p-allyloxyphenyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound with a simpler structure.
1-Butylimidazole: Lacks the p-allyloxyphenyl group.
4-(p-Allyloxyphenyl)imidazole: Lacks the butyl group.
Properties
CAS No. |
33024-89-4 |
---|---|
Molecular Formula |
C16H21ClN2O |
Molecular Weight |
292.80 g/mol |
IUPAC Name |
1-butyl-4-(4-prop-2-enoxyphenyl)imidazole;hydrochloride |
InChI |
InChI=1S/C16H20N2O.ClH/c1-3-5-10-18-12-16(17-13-18)14-6-8-15(9-7-14)19-11-4-2;/h4,6-9,12-13H,2-3,5,10-11H2,1H3;1H |
InChI Key |
COOZXCKOGRSCAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(N=C1)C2=CC=C(C=C2)OCC=C.Cl |
Origin of Product |
United States |
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